![molecular formula C17H14N2OS B2498594 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313403-40-6](/img/structure/B2498594.png)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized in various studies and evaluated for its biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to act as analgesic and anti-inflammatory agents . These properties make them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.
Antiviral Activity
Thiazole compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral medications.
Diuretic Activity
Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant Activity
Thiazole compounds have been reported to have anticonvulsant properties . This suggests that they could be used in the treatment of epilepsy and other conditions characterized by seizures.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This means that they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor and Cytotoxic Activity
Thiazole compounds have been found to exhibit antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs.
Mechanism of Action
Target of Action
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the group of azole heterocycles Thiazoles, the group to which this compound belongs, are known to have diverse biological activities and can interact with a variety of biological targets .
Mode of Action
Thiazoles are known to interact with their targets in a variety of ways, leading to different biological effects . The interaction of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The exact pathways affected by N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide and their downstream effects would need further investigation.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide.
Result of Action
Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide would need further investigation.
properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDWJUVPUQRCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
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